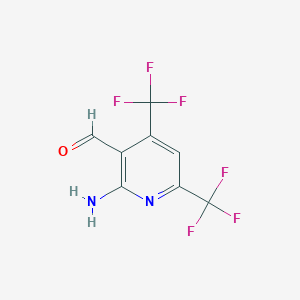
2-Amino-4,6-bis(trifluoromethyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,6-bis(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C8H5F6N2O It is a derivative of nicotinaldehyde, characterized by the presence of two trifluoromethyl groups at the 4 and 6 positions of the pyridine ring, and an amino group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-bis(trifluoromethyl)nicotinaldehyde typically involves multi-step organic reactions. One common method includes the introduction of trifluoromethyl groups through a nucleophilic substitution reaction. The starting material, 2-amino-4,6-dichloronicotinaldehyde, undergoes a reaction with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-bis(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Amino-4,6-bis(trifluoromethyl)nicotinic acid.
Reduction: 2-Amino-4,6-bis(trifluoromethyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4,6-bis(trifluoromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to the presence of trifluoromethyl groups, which can enhance fluorescence.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Amino-4,6-bis(trifluoromethyl)nicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethyl)nicotinaldehyde
- 2-Amino-4-(trifluoromethyl)nicotinaldehyde
- 2-Amino-6-(trifluoromethyl)nicotinaldehyde
Comparison
2-Amino-4,6-bis(trifluoromethyl)nicotinaldehyde is unique due to the presence of two trifluoromethyl groups, which can significantly influence its chemical and physical properties. Compared to similar compounds with only one trifluoromethyl group, it may exhibit enhanced stability, higher reactivity in certain reactions, and potentially greater biological activity. The positioning of the trifluoromethyl groups also plays a crucial role in determining the compound’s overall behavior and interactions.
Properties
Molecular Formula |
C8H4F6N2O |
|---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
2-amino-4,6-bis(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H4F6N2O/c9-7(10,11)4-1-5(8(12,13)14)16-6(15)3(4)2-17/h1-2H,(H2,15,16) |
InChI Key |
ADTNMBBFRUREEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)N)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


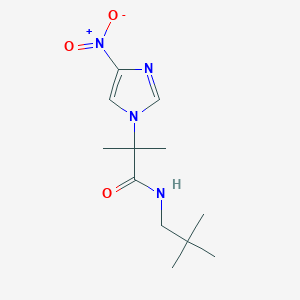
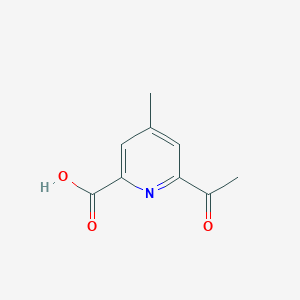

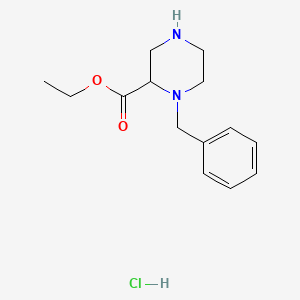
![N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide](/img/structure/B14860243.png)
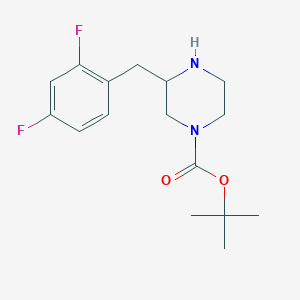
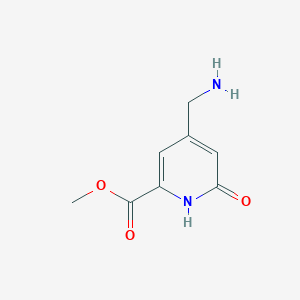


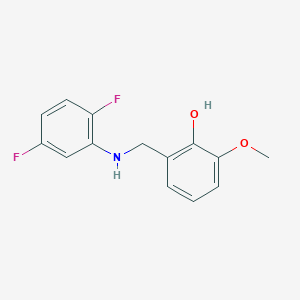
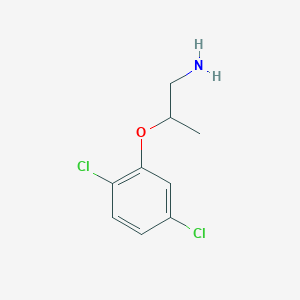
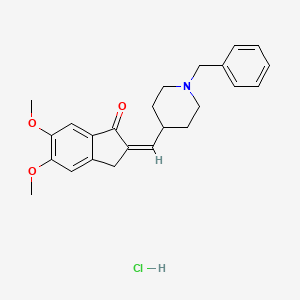
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B14860304.png)

